5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

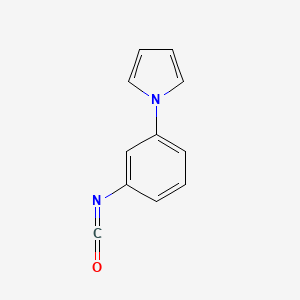

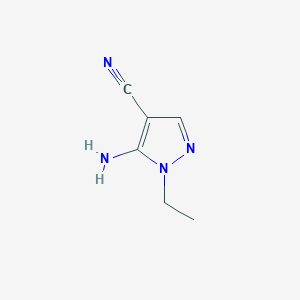

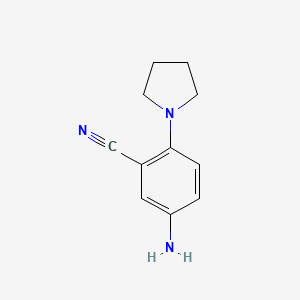

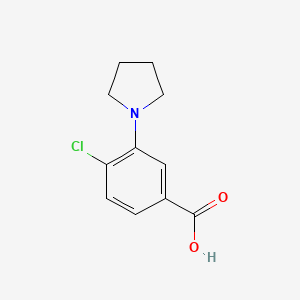

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound of interest is further substituted with an amino group at position 5, an ethyl group at position 1, and a carbonitrile group at position 4, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, has been reported using various methods. One approach involves a four-component reaction that does not require a catalyst and is performed in water at ambient temperature, leading to the formation of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method utilizes a one-pot multicomponent cyclocondensation in a deep eutectic solvent, which is environmentally friendly and avoids the use of toxic catalysts and solvents . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, yielding high product yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, providing insights into the arrangement of atoms and the geometry of the molecule . The crystal and molecular structure of another derivative, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, revealed intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, forming a wide range of products. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and a reaction mechanism was proposed . Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular geometry, which can affect the compound's physical properties, such as melting point and solubility. The presence of functional groups like amino and carbonitrile also impacts the chemical reactivity and the ability to form hydrogen bonds and other intermolecular interactions . These properties are crucial for the application of these compounds in various fields, including their use as intermediates in the synthesis of biologically active molecules or in crop protection .

Applications De Recherche Scientifique

Application as an Internal Standard in GC-MS Determination

- Scientific Field : Analytical Chemistry

- Application Summary : Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, a compound similar to the one you mentioned, may be used as an internal standard for the Gas Chromatography-Mass Spectrometry (GC-MS) determination of etomidate in mouse brain tissue .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Synthesis of Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 5-Amino-1H-pyrazole-4-carbonitrile derivatives have been synthesized using various catalysts .

- Methods of Application : In one study, a new catalyst, 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride ([4CSPy]ZnCl3), was synthesized and characterized by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive x-ray spectroscopy (EDX), thermal gravimetric analysis (TGA), differential thermal gravimetric analysis (DTA) and mass spectroscopy (MS). This catalyst was successfully applied for the synthesis of some 5-amino-1H-pyrazole-4-carbonitrile derivatives .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Synthesis Using Alumina-Silica-Supported MnO2

- Scientific Field : Organic Chemistry

- Application Summary : A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .

- Methods of Application : The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Synthesis Using Raney-Nickel Alloy and Formic Acid

- Scientific Field : Organic Chemistry

- Application Summary : Aldehyde 21 can also be prepared by reducing 5-amino-1-methyl (phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Synthesis Using Oxazoles

- Scientific Field : Organic Chemistry

- Application Summary : Kornienko et al. developed the reaction of oxazoles with 5-amino-pyrazoles, which contain an amidine fragment .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Pharmaceutical Applications

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Highly functionalized pyrazole derivatives are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic and anti-tumour compounds . Further, these compounds are reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The source did not provide specific results or outcomes for this application .

Propriétés

IUPAC Name |

5-amino-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444923 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

4788-15-2 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)